S1P Receptor Modulator Class Patents vs. Competitor Scaffolds
The core 2-oxo-2H-chromene-3-carboxamide scaffold is explicitly claimed in patents for S1P receptor modulation, a therapeutic area with blockbuster drug status, as a replacement for non-selective phosphorylated sphingoid bases [1]. The target compound incorporates this patented pharmacophore, whereas the equivalent molecular formula comparator A-971432 uses a distinct azetidinecarboxylate scaffold with a divergent selectivity profile (S1P5 IC50 = 6 nM vs. S1P1 IC50 = 362 nM) . While direct S1P activity data for this compound is absent, its patent-validated scaffold provides a strategic advantage in establishing a freedom-to-operate position and pursuing a different selectivity profile than A-971432.
| Evidence Dimension | Scaffold-S1P5/S1P1 Selectivity Profile |
|---|---|
| Target Compound Data | No direct data. Core scaffold claimed in US9073888 for S1P1 modulation. |
| Comparator Or Baseline | A-971432: S1P5 IC50 = 6 nM, S1P1 IC50 = 362 nM (>50-fold selective for S1P5). Different scaffold. |
| Quantified Difference | Not applicable. Scaffolds are distinct; target compound's S1P selectivity is uncharacterized. |
| Conditions | S1P radio-ligand binding assay |
Why This Matters
For procurement in S1P-targeted drug discovery, selecting a compound with a patented chromene-3-carboxamide scaffold versus a competitor's azetidinecarboxylate scaffold can be critical for IP strategy, even in the absence of head-to-head pharmacological data.
- [1] Cappiello, J. R., et al. U.S. Patent No. 9,073,888. 'Coumarin compounds as receptor modulators with therapeutic utility.' Issued Jul. 7, 2015. View Source
